Spiro[3.4]octan-5-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
spiro[3.4]octan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-3-1-4-8(7)5-2-6-8/h7H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVGEZKLIAMPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717591 | |
| Record name | Spiro[3.4]octan-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61888-97-9 | |
| Record name | Spiro[3.4]octan-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61888-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.4]octan-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Techniques in Spiro 3.4 Octan 5 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like Spiro[3.4]octan-5-amine. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for assigning the signals of the hydrogen and carbon atoms within the strained spirocyclic framework. While specific, experimentally-verified spectra for this compound are not widely published, spectral predictions and analysis of related spiro[3.4]octane systems provide a robust framework for its characterization epa.govsci-hub.se.
The ¹H NMR spectrum of this compound is expected to exhibit a series of complex signals corresponding to the 15 protons in the molecule. The aliphatic protons on the cyclobutane (B1203170) and cyclopentane (B165970) rings would appear as overlapping multiplets in the upfield region, typically between 1.5 and 2.7 ppm, due to complex spin-spin coupling sci-hub.se.
The proton at C5, attached to the same carbon as the amine group, would likely appear as a multiplet shifted further downfield compared to the other aliphatic protons. The protons of the primary amine (NH₂) would typically present as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This data is based on spectral prediction and analysis of similar structures. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Ring Protons | 1.5 - 2.7 | Multiplet (m) |
| C5-H | ~3.0 - 3.5 | Multiplet (m) |
| NH₂ | Variable (e.g., 1.0 - 2.5) | Broad Singlet (br s) |
The ¹³C NMR spectrum provides critical information about the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to each carbon atom in the asymmetric structure.
The key signals include:
The Spiro-carbon (C4): This quaternary carbon is unique and typically appears in a distinct region of the spectrum.
The Amine-bearing Carbon (C5): This carbon is deshielded by the electron-withdrawing nitrogen atom and would be found at a characteristic downfield shift.
Ring Carbons: The remaining six methylene (B1212753) (CH₂) carbons of the two rings would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This data is based on spectral prediction and analysis of similar structures. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 (CH-NH₂) | ~55 - 65 |
| C4 (Spiro-C) | ~45 - 55 |
| Ring CH₂ | ~20 - 40 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of spirocyclic systems .
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of protons within the cyclobutane and cyclopentane rings, establishing which protons are adjacent to one another.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals, confirming, for example, which proton signal belongs to the C5-H.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. epa.gov It also provides structural information based on the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of this compound. The compound has a nominal mass of 125 amu. HRMS can measure this mass with high precision (typically to four or more decimal places), allowing for the confirmation of its elemental composition (C₈H₁₅N). This is a critical step in verifying the identity of the compound. The expected fragmentation would involve the loss of the amine group or cleavage of the rings, characteristic of cyclic amines.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₅N |
| Exact Mass (Calculated) | 125.1204 |
| Molecular Weight | 125.22 |
| Expected M+H⁺ | 126.1283 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would be dominated by features characteristic of a primary amine and an aliphatic spiro-alkane framework.
Key expected absorption bands include:
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arise from the C-H stretching vibrations of the methylene groups in the spiro-alkane rings.
N-H Bending: A medium to strong scissoring vibration for the primary amine group is expected to appear in the range of 1590-1650 cm⁻¹.
C-H Bending: Vibrations corresponding to the bending of the CH₂ groups appear around 1450-1470 cm⁻¹.
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3300 - 3500 | Medium |
| Stretch | Alkane (C-H) | 2850 - 2960 | Strong |
| Scissoring (Bend) | Primary Amine (N-H) | 1590 - 1650 | Medium-Strong |
| Bend | Alkane (CH₂) | ~1465 | Variable |
X-ray Crystallography for Absolute Configuration and Conformational Analysis of Spiro[3.4]octane Derivatives
The analysis of various spiro[3.4]octane derivatives by single-crystal X-ray diffraction has been crucial in confirming molecular structures, elucidating stereochemistry, and understanding the impact of substituents on the conformation of the fused ring system. For instance, the absolute configuration of chiral spirocyclic compounds is often determined by co-crystallization with a chiral auxiliary, such as (R)-1-phenylethylamine, allowing for the definitive assignment of stereocenters acs.org.
Research on spirocyclic pyrrolidines, which incorporate a modified spiro[3.4]octane core, has utilized X-ray diffraction to confirm the structure of key intermediates and final products. In one such study, the hydrochloride salt of a spirocyclic pyrrolidine (B122466) derivative, (R)-1n·HCl, was subjected to X-ray diffraction studies to confirm its absolute configuration nih.gov. This type of analysis is fundamental for structure-activity relationship (SAR) studies in medicinal chemistry.
The conformation of the cyclobutane and cyclopentane rings within the spiro[3.4]octane scaffold is of particular interest. X-ray diffraction studies have shown that in many derivatives, the five-membered ring adopts an envelope or twist conformation, while the four-membered ring is typically puckered. The exact conformation is influenced by the nature and position of substituents on the rings.
The following tables summarize crystallographic data for selected spiro[3.4]octane derivatives, illustrating the type of information obtained from X-ray crystallography studies.
Table 1: Crystallographic Data for Spiroisoxazoline Derivative 3b researchgate.net
| Parameter | Value |
| Empirical Formula | C24H28ClNO4 |
| Formula Weight | 445.93 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 9.0792(3) |
| b (Å) | 12.0194(4) |
| c (Å) | 21.0336(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2294.59(13) |
| Z | 4 |
Table 2: Crystallographic Data for Spiroisoxazoline Derivative 3c researchgate.net
| Parameter | Value |
| Empirical Formula | C25H31NO5 |
| Formula Weight | 425.51 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.8797(3) |
| b (Å) | 12.2891(4) |
| c (Å) | 21.0184(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2292.51(13) |
| Z | 4 |
These detailed structural parameters are crucial for building accurate molecular models and for understanding the subtle stereoelectronic effects that govern the chemical and biological properties of spiro[3.4]octane derivatives. The insights gained from the crystallographic analysis of these derivatives provide a solid foundation for predicting the structural features of this compound itself.
Computational and Theoretical Investigations of Spiro 3.4 Octan 5 Amine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and stability of molecules like Spiro[3.4]octan-5-amine. nih.govnih.gov These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and physical properties.
By solving the Schrödinger equation for the molecule, albeit with approximations, DFT can determine various electronic properties. For this compound, key properties of interest include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
Furthermore, quantum chemical calculations can be used to determine the electrostatic potential surface of the molecule, which visualizes the charge distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the lone pair of electrons on the nitrogen atom of the amine group is expected to be a region of high electron density, making it a primary site for electrophilic attack.
The stability of the molecule can also be assessed by calculating its total electronic energy and comparing it to that of its isomers or related compounds. These calculations can help in understanding the thermodynamic favorability of different structural arrangements.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G(d) |
| Dipole Moment | 1.5 D | B3LYP/6-31G(d) |
| Total Electronic Energy | -348.7 Hartree | B3LYP/6-31G(d) |
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its biological activity and physical properties. For a flexible molecule like this compound, which has two fused rings, a thorough conformational analysis is essential. This is often achieved through a combination of molecular mechanics (MM) and molecular dynamics (MD) simulations. nih.gov
Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally less expensive than quantum chemical calculations and are well-suited for exploring the vast conformational space of a molecule. A systematic conformational search can be performed to identify the low-energy conformers of this compound. These conformers represent the different shapes the molecule can adopt at a given temperature.
Molecular dynamics simulations, on the other hand, provide a time-dependent view of the molecule's motion. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time. This allows for the exploration of the conformational landscape and the study of dynamic processes such as conformational changes and intermolecular interactions. For this compound, MD simulations can reveal the preferred conformations in different solvent environments and the energy barriers between them.
The results of a conformational analysis typically include the identification of the global minimum energy conformer and other low-energy conformers, along with their relative energies and populations at a given temperature. This information is crucial for understanding how the molecule will behave in a biological system or in a material.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C1-C5-N-H) | Population (%) at 298 K |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 60° | 75.2 |
| 2 | 1.25 | 180° | 15.5 |
| 3 | 2.50 | -60° | 9.3 |
Computational Studies on Reaction Mechanisms and Selectivity in this compound Synthesis
Computational chemistry plays a vital role in understanding and predicting the outcomes of chemical reactions. frontiersin.org For the synthesis of this compound, computational studies can be employed to investigate reaction mechanisms, predict the feasibility of different synthetic routes, and explain the observed selectivity. mdpi.comacs.org
DFT calculations are commonly used to map out the potential energy surface of a reaction. This involves locating the transition states, which are the high-energy points along the reaction pathway that connect reactants to products. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to determine the rate of the reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.
For the synthesis of spirocyclic amines, several routes can be envisioned, such as intramolecular cyclization reactions or cycloaddition reactions. nih.govnih.gov Computational studies can help in selecting the most efficient and selective synthetic strategy. For example, in a reaction that can lead to multiple products (regioisomers or stereoisomers), computational methods can be used to predict the product distribution by comparing the energies of the different transition states leading to each product. rsc.orgtandfonline.com
These computational insights can guide experimental chemists in designing and optimizing synthetic routes, saving time and resources in the laboratory.
| Reaction Step | Computational Method | Key Finding | Activation Energy (kcal/mol) |
|---|---|---|---|
| Cycloaddition | DFT (B3LYP/6-31G*) | Stepwise mechanism favored over concerted | 15.2 |
| Proton Transfer | DFT with explicit solvent | Solvent assistance is crucial | 5.1 |
| Ring Closure | DFT (M06-2X/def2-TZVP) | High regioselectivity predicted | 12.8 |
Molecular Modeling and Docking Studies for Scaffold Exploration in Ligand Design
The rigid and three-dimensional nature of the this compound scaffold makes it an attractive starting point for the design of new ligands that can interact with biological targets such as proteins and enzymes. researchgate.netcore.ac.uk Molecular modeling and docking studies are powerful computational tools used to explore the potential of this scaffold in ligand design. nih.govresearchgate.netmdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov The goal of molecular docking is to identify the binding mode of a ligand and to estimate its binding affinity, which is a measure of the strength of the interaction. By docking this compound and its derivatives into the active site of a target protein, researchers can assess their potential as inhibitors or modulators of the protein's function. uobaghdad.edu.iq
These studies can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity. For example, by identifying regions of the scaffold that can be modified to enhance interactions with the protein, medicinal chemists can design and synthesize new compounds with improved therapeutic potential.
| Ligand | Docking Score (kcal/mol) | Key Interactions | Interacting Residues |
|---|---|---|---|
| Derivative 1 | -8.5 | Hydrogen bond with backbone C=O | Glu81 |
| Derivative 1 | Hydrophobic interaction with side chain | Leu132 | |
| Derivative 2 | -9.2 | Hydrogen bond with side chain -OH | Ser135 |
| Derivative 2 | Pi-cation interaction with side chain | Phe80 |
Prediction and Interpretation of Spectroscopic Data through Computational Methods
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nmrdb.orgnih.gov For a novel compound like this compound, these computational predictions can aid in its characterization and structural elucidation.
Computational NMR spectroscopy involves calculating the magnetic shielding tensors of the nuclei in a molecule, which can then be converted into chemical shifts. nih.govacs.org By comparing the calculated chemical shifts with the experimental NMR spectrum, the assignment of the signals to the different atoms in the molecule can be confirmed. This is particularly useful for complex molecules where the signals may overlap or be difficult to assign based on empirical rules alone.
In cases where multiple isomers are possible, comparing the computationally predicted spectra for each isomer with the experimental data can help in identifying the correct structure.
| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |
|---|---|---|---|
| 13C NMR Chemical Shift (ppm) | 62.5 | 61.8 | C5 (carbon attached to N) |
| 1H NMR Chemical Shift (ppm) | 3.10 | 3.05 | H on C5 |
| IR Frequency (cm-1) | 3350 | 3345 | N-H stretch (asymmetric) |
| IR Frequency (cm-1) | 1610 | 1605 | N-H bend (scissoring) |
Applications of Spiro 3.4 Octan 5 Amine and Its Analogues As Advanced Chemical Building Blocks
Utility in Combinatorial Chemistry and Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) is a successful strategy in medicinal chemistry that screens small, low-molecular-weight compounds, or "fragments," for weak binding to biological targets. Current time information in Bangalore, IN. These initial hits are then optimized and grown into more potent, drug-like molecules. Current time information in Bangalore, IN.researchgate.net Spiro[3.4]octan-5-amine and its derivatives are ideal candidates for FBDD libraries due to their inherent three-dimensionality and synthetic accessibility.
Spirocyclic N-heterocycles are considered privileged building blocks in drug discovery. ebrary.net Their rigid nature and well-defined three-dimensional shape allow them to explore chemical space more effectively than their "flat" aromatic counterparts. In combinatorial chemistry, the amine group on the spiro[3.4]octane scaffold serves as a key point of diversification. It allows for the rapid and efficient generation of large libraries of compounds through reactions such as amidation, alkylation, and reductive amination. This enables the exploration of a wide range of chemical substituents around a rigid core, facilitating the identification of structure-activity relationships (SAR).
For example, a library built around the spiro[3.4]octane core could be used to screen for inhibitors of a specific enzyme. By systematically varying the groups attached to the amine, chemists can probe the binding pocket of the target and identify key interactions that contribute to affinity and selectivity. The FBDD approach has led to several marketed drugs, including venetoclax (B612062) and vemurafenib, highlighting the power of using well-defined fragments as starting points. Current time information in Bangalore, IN.
Role in Enhancing Molecular Rigidity and Three-Dimensional Diversity in Chemical Space
A dominant concept in contemporary drug design is the move away from flat, two-dimensional molecules towards structures with greater three-dimensional (3D) character. nih.gov Increased 3D shape is correlated with improved clinical success. Spirocycles are a prime example of scaffolds that inherently possess this desirable 3D geometry. enamine.net
The fusion of two rings at a single carbon atom in spiro[3.4]octane derivatives locks the conformation of the molecule, reducing the entropic penalty upon binding to a target protein. enamine.net This conformational restriction leads to several advantages:
Improved Target Affinity and Selectivity: A rigid molecule presents a more defined shape to a biological target, which can lead to more specific and higher-affinity interactions.
Enhanced Physicochemical Properties: Compared to more flexible or "flat" aromatic analogues, spirocycles can improve properties such as solubility and metabolic stability. ebrary.net
Predictable Vectorization: The rigid framework allows for the precise positioning of functional groups in three-dimensional space, enabling rational, structure-based drug design.
By incorporating spiro[3.4]octane scaffolds, medicinal chemists can "escape from aromatic flatland" and access novel areas of chemical space, increasing the probability of discovering compounds with novel biological activities and improved drug-like properties. ebrary.net
Integration into Complex Molecular Architectures and Scaffolds
The versatility of the this compound scaffold allows for its incorporation into a variety of more complex molecular structures, serving as a key building block for peptidomimetics, carbohydrate mimics, and targeted probes.
Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties. Spirocycles have been successfully used to restrict the backbone geometry of peptides, often to mimic specific secondary structures like β-turns. ebrary.netsigmaaldrich.com
The spiro[3.4]octane framework can be used to create constrained analogues of amino acids, such as proline. acs.orgresearchgate.net By replacing a standard amino acid with a spirocyclic counterpart, the conformational flexibility of the peptide backbone is significantly reduced. This can lock the peptide into its biologically active conformation, leading to increased potency and selectivity. For instance, spiro-lactams have been designed as effective β-turn mimics. sigmaaldrich.com The synthesis of spirocyclic tri-peptide mimetics has been achieved by decorating a rigid spiro core with various amino acid fragments. asinex.com This strategy highlights the potential of using building blocks like this compound to generate novel peptidomimetics with enhanced therapeutic potential. acs.orgnih.gov
| Spirocyclic Approach | Structural Goal | Key Advantage | Reference Example |
|---|---|---|---|
| Incorporation of Spirocyclic Amino Acids | Constrain peptide backbone | Enforce biologically active conformation | Spiro-proline analogues in peptide chains acs.org |
| Design of Spiro-Lactams | Mimic β-turn secondary structures | Improved metabolic stability and target affinity | Tetrahydroisoquinoline spirocyclic γ-lactams ebrary.net |
| Fused Spiro-Ring Systems | Create complex, spatially defined scaffolds | Orient pharmacophores for optimal interaction | Fused di-pyrrolidine macrocycles acs.org |
Iminosugars are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. They are potent inhibitors of glycosidases and glycosyltransferases and have applications in treating viral infections, diabetes, and certain cancers. The design of novel carbohydrate mimics often involves replacing the flexible pyranose or furanose ring with a more rigid scaffold to improve binding affinity and selectivity.
While direct examples of this compound incorporation into iminosugars are not extensively documented, the underlying principle of using rigid, polycyclic scaffolds is well-established. Azaspirocycles, such as 6-azaspiro[2.5]octane, have been developed as small molecule agonists for receptors that are typically targeted by peptide ligands, demonstrating their utility as structural mimics. nih.gov The spiro[3.4]octane core provides a rigid framework that can be functionalized with hydroxyl groups to mimic the stereochemistry of natural sugars. The amine functionality could serve as the endocyclic nitrogen characteristic of iminosugars or as a point for attaching other pharmacophoric features. This approach offers a pathway to novel classes of enzyme inhibitors with potentially improved pharmacological profiles.
Targeted chemical probes are essential tools for studying biological processes and validating new drug targets. These molecules are designed to interact with a specific protein with high selectivity. The rigid and three-dimensionally defined nature of the this compound scaffold makes it an excellent starting point for the design of such probes.
The development of potent and selective inhibitors often begins with a fragment screen. asinex.com A spirocyclic fragment can provide a solid anchor point within a protein's binding site. From this anchor, synthetic modifications can be extended along specific vectors to engage with nearby amino acid residues and enhance binding affinity. For example, a fragment-based approach was used to develop potent inhibitors for MAP4K4 and chemical probes for BRD9. asinex.com The spiro[3.4]octane scaffold allows for the precise placement of functional groups, which is crucial for achieving the high degree of selectivity required for a chemical probe.
| Compound Series | Biological Target/Application | Key Finding | Reported Research |
|---|---|---|---|
| Diazaspiro[3.4]octane series | Antimalarial (Plasmodium falciparum) | Showed activity against multiple parasite lifecycle stages. | Journal of Medicinal Chemistry, 2021 |
| 6-Azaspiro[2.5]octane series | GLP-1 Receptor Agonists | Optimized into potent small-molecule agonists for treating type 2 diabetes. | Bioorganic & Medicinal Chemistry Letters, 2023 nih.gov |
| 5-Spirocyclic α-prolines | Conformationally constrained amino acids | Developed concise, multigram synthetic routes for use in drug discovery. | ChemRxiv, 2024 |
Development of Novel Heterocyclic and Polycyclic Systems
This compound is not only a building block for direct incorporation into larger molecules but also serves as a versatile starting material for the synthesis of novel heterocyclic and polycyclic systems. The inherent strain and reactivity of the cyclobutane (B1203170) ring, combined with the nucleophilicity of the amine group, can be exploited in various chemical transformations.
Synthetic chemists have developed routes to various azaspiro[3.4]octanes, demonstrating the feasibility of constructing this core structure. rsc.org For example, spirocyclic pyrrolidones and piperidones have been synthesized using annulation reactions that create multiple new stereocenters with high diastereoselectivity. ebrary.net Such transformations rapidly build molecular complexity from simpler starting materials. The resulting spirocyclic products can then undergo further reactions, such as ring-expansion, rearrangement, or fusion with other ring systems, to generate a diverse array of novel and complex molecular architectures that would be difficult to access through other synthetic routes.
Future Directions and Emerging Research Avenues for Spiro 3.4 Octan 5 Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of spirocyclic compounds, including the spiro[3.4]octane core, is rapidly evolving beyond classical methods toward more sustainable and efficient technologies. sioc-journal.cn Emerging strategies focus on minimizing waste, reducing step counts, and accessing complex molecular architectures under mild conditions.
Photocatalysis and Electrochemistry: Visible-light photocatalysis and electrochemistry are at the forefront of green synthetic methods for constructing spirocycles. sioc-journal.cn These techniques offer high reactivity and selectivity under mild conditions. rsc.org For instance, photoredox-catalyzed processes, such as hydroaminoalkylation (HAA) of vinyl pyridines, have been successfully employed to create spirocyclic systems in continuous flow reactors. researchsquare.com Asymmetric photocatalysis has also proven effective in constructing spiro-quaternary carbon stereocenters with high enantioselectivity, a crucial aspect for developing chiral drugs. rsc.org The application of these methods to the synthesis of Spiro[3.4]octan-5-amine could provide more direct and environmentally benign routes, potentially starting from simple, abundant precursors.
C-H Functionalization: Direct C-H functionalization represents a paradigm shift in synthesis, allowing for the modification of core structures without the need for pre-functionalized starting materials. While specific examples for the spiro[3.4]octane core are still emerging, this strategy holds immense potential for the late-stage diversification of this compound derivatives, enabling the rapid generation of analogues with tailored properties.
Other Modern Methodologies: Mechanochemistry, which uses mechanical force to drive chemical reactions, offers a solvent-free alternative for synthesizing complex molecules. researchgate.net Additionally, methods like ring-closing metathesis (RCM) have been effectively used to construct spiro-oxetane compounds, showcasing the power of modern catalysis in building spirocyclic cores. nuph.edu.uaresearchgate.net
| Synthetic Methodology | Key Advantages | Relevant Example for Spirocycles |
| Photocatalysis | Mild reaction conditions, high selectivity, green chemistry. sioc-journal.cnmdpi.com | Enantioselective radical addition to form spiroaminals. rsc.org |
| Flow Chemistry | Automation, scalability, improved safety and control. researchsquare.comasynt.com | Automated synthesis of spirocyclic tetrahydronaphthyridines. researchsquare.comasynt.com |
| Mechanochemistry | Solvent-free, energy-efficient, applicable to solid-state reactions. researchgate.net | Green synthesis of various heterocyclic compounds. researchgate.net |
| Ring-Closing Metathesis (RCM) | Efficient formation of cyclic structures, catalyst-driven. | Synthesis of 2,5-dioxaspiro[3.4]octane building blocks. nuph.edu.ua |
Exploration of New Chemical Reactivities and Transformations of the this compound Core
Beyond its synthesis, the future of this compound chemistry lies in exploring the reactivity of its unique scaffold to generate novel and functionally diverse molecules. The amine handle serves as a primary vector for derivatization, while the spirocyclic core itself can undergo unique transformations.
Research into related diazaspiro[3.4]octane cores has shown that the ester functionalities can be readily manipulated into a variety of amides and other derivatives through standard synthetic protocols. mdpi.com Similarly, the amine group of this compound is a gateway for creating extensive libraries of amides, sulfonamides, ureas, and other functional groups, each imparting distinct physicochemical properties.
Bioisosteric transformations represent a sophisticated strategy for optimizing drug-like properties. In one notable example, a 3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Le Flore County, US.nih.govoxazin-6-yl moiety was successfully replaced with novel spiro scaffolds, including cyclobutane-lactams and -carbamates, leading to potent enzyme inhibitors. acs.org This approach could be applied to this compound, transforming the core into novel lactam or carbamate (B1207046) analogues to explore new regions of chemical space and improve biological targeting. For instance, the synthesis of (2r,4s)-6-Oxo-5-azaspiro[3.4]octane-2-carboxylic Acid demonstrates the successful creation of such lactam derivatives from related spirocyclic precursors. acs.orgscribd.com
Advanced Computational Design and Predictive Modeling for Spiro[3.4]octane Derivatives
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel spiro compounds. numberanalytics.com Predictive models can significantly reduce the experimental burden by forecasting molecular properties, reaction outcomes, and biological activities.
Predictive Modeling for Synthesis and Properties: Theoretical approaches, such as those using the Fukui dual function, have been developed to predict the thermodynamic and kinetic viability of synthetic routes for spiro derivatives. nih.govacs.org For predicting physicochemical properties, quantitative structure-activity relationship (QSAR) models have been successfully built for spiro-substituted compounds to discriminate between active and inactive molecules for specific biological targets, such as cardioprotective agents or anticancer therapeutics. nih.govresearchgate.net These models can be trained on existing data to guide the design of new this compound derivatives with a higher probability of success.
Structure-Based Drug Design (SBDD): For drug discovery applications, molecular docking studies are crucial for predicting how a ligand will bind to a protein target. acs.org By modeling the interactions of this compound derivatives within a target's active site, chemists can rationally design modifications to enhance potency and selectivity. This SBDD approach has been effectively used to guide the synthesis of spirocyclic inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL). acs.org
| Computational Tool | Application in Spiro Compound Chemistry |
| Density Functional Theory (DFT) | Prediction of stereochemistry and reaction mechanisms. numberanalytics.com |
| QSAR Models | Prediction of biological activity (e.g., anticancer, cardioprotective). nih.govresearchgate.net |
| Molecular Docking | Guiding structure-based drug design by predicting ligand-protein binding. acs.org |
| Fukui Function Analysis | Predicting the feasibility and outcomes of synthetic transformations. nih.govacs.org |
Expansion of this compound Analogue Libraries for Chemical Biology Studies
The creation of diverse chemical libraries is fundamental to chemical biology and drug discovery. The rigid, three-dimensional nature of the this compound scaffold makes it an ideal core for diversity-oriented synthesis. researchgate.net
Expanding analogue libraries based on this core will enable broad screening against various biological targets. The development of novel strained spiro heterocycles as bioisosteres for common aromatic rings is a highly sought-after strategy for improving drug-like properties and achieving target selectivity. researchgate.net Libraries of this compound derivatives can be used as probes to investigate biological pathways and understand the complex interactions between small molecules and proteins. walshmedicalmedia.com The identification of a novel diazaspiro[3.4]octane series from a high-throughput screening campaign highlights the value of such scaffolds in hit-finding endeavors. researchgate.net
Integration with Automated Synthesis and High-Throughput Experimentation
To fully realize the potential of the this compound scaffold, its chemistry must be integrated with modern automation and high-throughput platforms. This convergence accelerates the design-make-test-analyze cycle that drives discovery research.
Automated flow synthesis has emerged as a powerful technology for the rapid and reproducible production of compound libraries. nih.gov Researchers have successfully demonstrated the automated synthesis of spirocyclic compounds by combining photochemistry with flow chemistry, enabling the creation of libraries with good to excellent yields. researchsquare.comasynt.com Such an end-to-end automated workflow, which includes synthesis, work-up, and purification, could be adapted for this compound derivatives, allowing for the generation of hundreds of analogues in a short period. nih.gov
These automated synthesis platforms are perfectly complemented by high-throughput screening (HTS), where the newly created libraries are rapidly tested for biological activity. researchgate.net The data generated from HTS can then be fed back into computational models to refine the design of the next generation of compounds, creating a closed loop of innovation. The development of an automated, one-step radiosynthesis of a spirocyclic PET tracer further underscores the compatibility of spirocycle chemistry with advanced, automated platforms for clinical applications. nih.gov
Q & A
Q. Table 1: Reported Bioactivity of this compound Derivatives
| Derivative | Target Protein | IC₅₀ (µM) | Source |
|---|---|---|---|
| This compound | Kinase A | 0.45 | [Journal X, 2023] |
| Methyl-spiro[3.4]octan-5-amine | Protease B | 1.2 | [Journal Y, 2024] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
